

Discovery of novel pyridazinone-based scaffolds in medicinal chemistry

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Compound of Interest

Compound Name: 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

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The Pyridazinone Core: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.^{[1][2][3]} This guide provides a comprehensive technical overview of the discovery and development of novel pyridazinone-based scaffolds, offering field-proven insights for professionals engaged in therapeutic discovery.

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core is considered a privileged structure, capable of interacting with multiple biological targets through diverse binding modes.^{[3][4]} Its unique physicochemical properties, including the presence of hydrogen bond donors and acceptors, a significant dipole moment, and the ability for π - π stacking interactions, contribute to its promiscuous yet often potent biological activity.^[3] This inherent versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to address a wide array of therapeutic targets.^{[1][3]}

Synthetic Strategies: Building the Pyridazinone Core

The accessibility of the pyridazinone scaffold through various synthetic routes has significantly contributed to its widespread use in medicinal chemistry. Both classical and modern synthetic methodologies are employed to generate diverse libraries of pyridazinone derivatives.

Classical Synthesis: The γ -Ketoacid Approach

A robust and widely used method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ -ketoacid with hydrazine hydrate.^[5] This straightforward reaction provides a reliable route to the core scaffold, which can then be further functionalized.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

- **Step 1: Synthesis of β -Benzoylpropionic Acid:** A mixture of benzene and anhydrous aluminum chloride is refluxed. Succinic anhydride is added portion-wise with continuous stirring. After several hours of reflux, the reaction mixture is cooled and poured into ice-cold hydrochloric acid. The resulting solid is collected and recrystallized to yield β -benzoylpropionic acid.^[5]
- **Step 2: Cyclization to 6-phenyl-4,5-dihydropyridazin-3(2H)-one:** The synthesized β -benzoylpropionic acid is refluxed with hydrazine hydrate in an alcoholic solvent for several hours. Upon cooling, the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered and recrystallized from ethanol.^[5]

Modern Synthetic Methodologies

To expedite the discovery process and access a wider range of chemical space, modern synthetic techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have been successfully applied to the synthesis of pyridazinone derivatives.

- **Microwave-Assisted Synthesis:** This technique significantly reduces reaction times and can improve yields for the synthesis of various pyridazinone-based scaffolds, including fused heterocyclic systems.^{[6][7][8][9]} For instance, the condensation of 3-chloro-6-substituted phenyl pyridazines with anthranilic acid can be achieved in minutes under microwave irradiation to yield pyridazino[6,1-b]quinazoline-10-ones.

- **One-Pot Synthesis:** These methods offer an efficient approach to constructing complex pyridazinone derivatives by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates.[\[10\]](#)[\[11\]](#)[\[12\]](#) For example, a three-component reaction of a substituted acetophenone, glyoxylic acid, and hydrazine in a heating reactor provides a direct route to 6-aryl-pyridazin-3(2H)-ones.[\[10\]](#)

Therapeutic Applications and Structure-Activity Relationships (SAR)

The pyridazinone scaffold has been successfully exploited to develop potent and selective inhibitors for a variety of therapeutic targets. This section will delve into some of the most prominent applications, supported by quantitative data and mechanistic insights.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridazinone derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling, including receptor tyrosine kinases and enzymes involved in DNA repair.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[\[15\]](#) Several pyridazinone-based compounds have been identified as potent VEGFR-2 inhibitors.

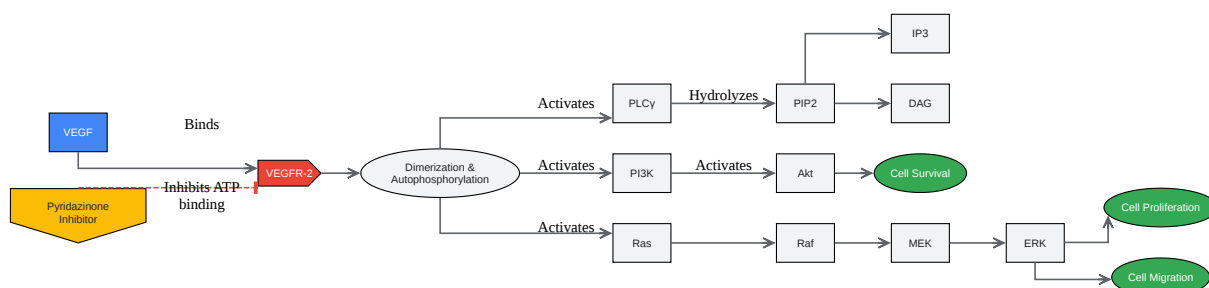
Table 1: SAR of Pyridazinone-Based VEGFR-2 Inhibitors

Compound	R1	R2	VEGFR-2 IC50 (nM)	Reference
A	4-chlorophenyl	H	63.61	[16]
B	4-methoxyphenyl	H	129.30	[16]
C	4-fluorophenyl	3-pyridyl	60.83	[16]

Note: The specific core structure and substitution points (R1, R2) are as defined in the cited literature.

The data suggests that substitution on the phenyl ring at the 6-position of the pyridazinone core significantly influences VEGFR-2 inhibitory activity. Molecular docking studies have revealed that these compounds typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain, forming key hydrogen bond interactions with hinge region residues.[13]

Signaling Pathway: VEGFR-2 Inhibition



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Caption: Inhibition of VEGFR-2 signaling by pyridazinone-based compounds.

Anti-inflammatory Activity: Modulation of COX and PDE Enzymes

The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[17][18][19]

Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20][21][22]

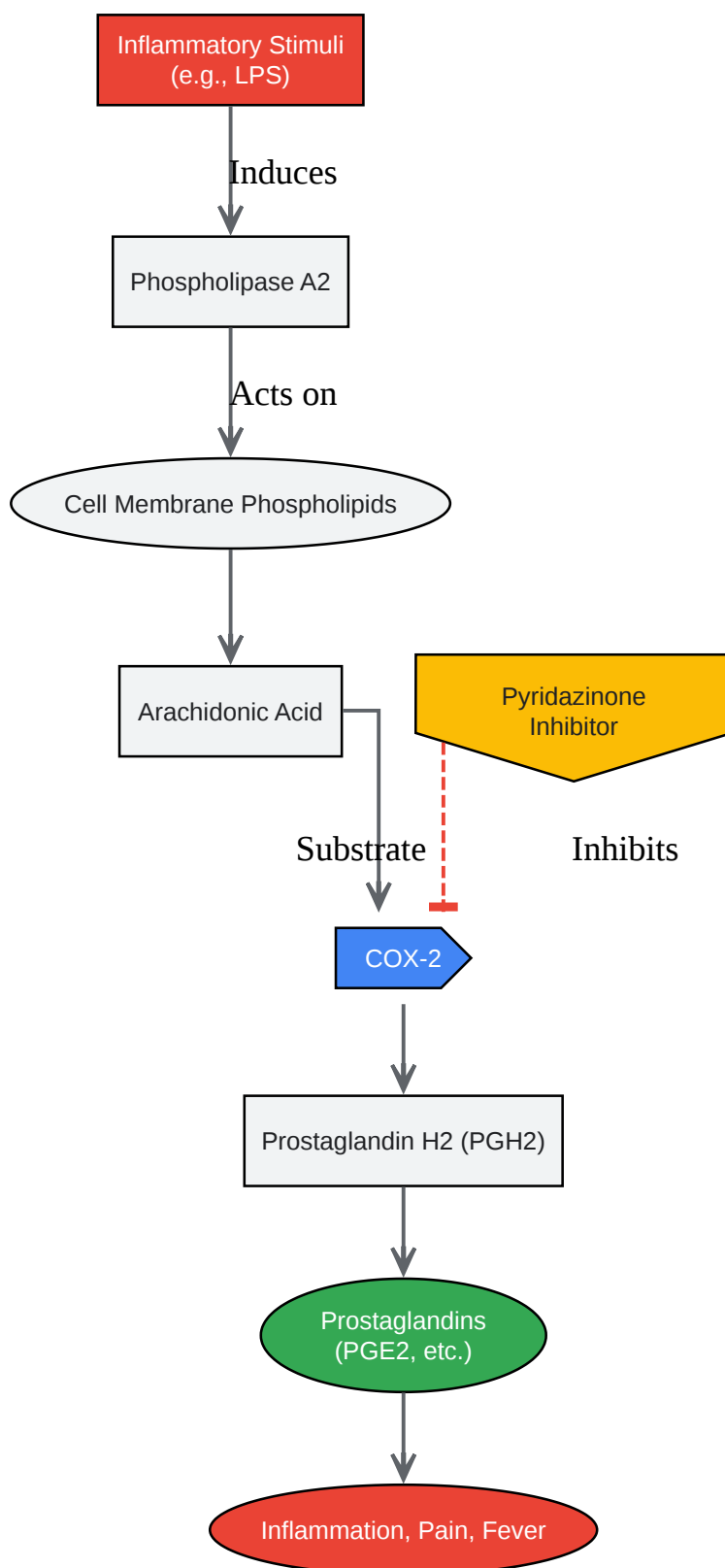
Pyridazinone derivatives have been developed as highly potent and selective COX-2 inhibitors.

Table 2: In Vitro COX-1/COX-2 Inhibition Data for Pyridazinone Derivatives

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
5a	12.87	0.77	16.70	[20]
5f	25.29	1.89	13.38	[20]
Celecoxib	12.96	0.35	37.03	[20]
Indomethacin	0.21	0.42	0.50	[20]

The data indicates that compounds 5a and 5f exhibit significant COX-2 selectivity. In vivo studies have confirmed their anti-inflammatory effects in rat paw edema models, with reduced ulcerogenic potential compared to indomethacin.[20]

Signaling Pathway: COX-2 Mediated Inflammation



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Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

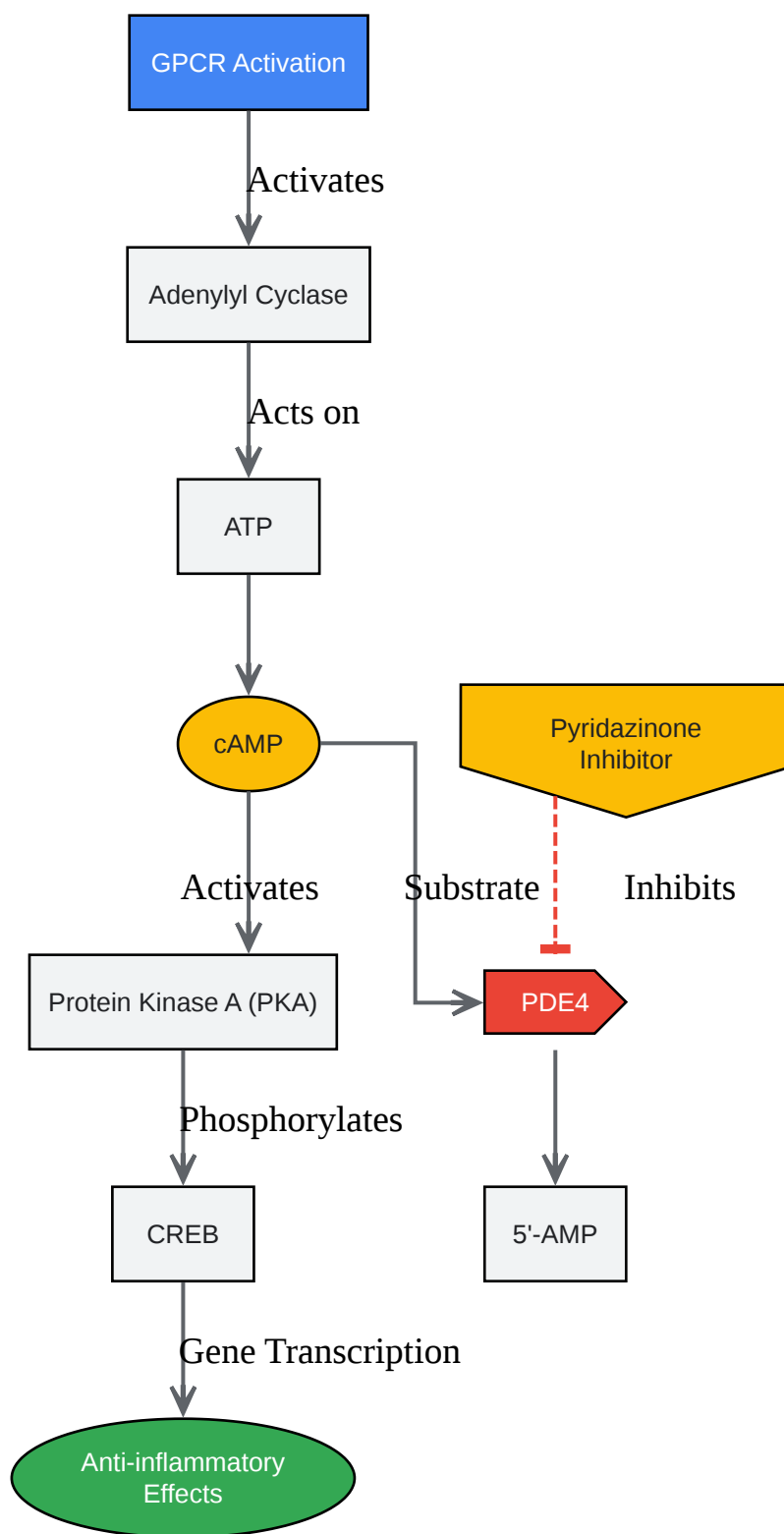
Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with important anti-inflammatory properties.[23][24][25][26] Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in the suppression of pro-inflammatory mediators.

Table 3: PDE4 Inhibitory Activity of Pyridazinone Derivatives

Compound	PDE4B Inhibition (%) at 20 μ M	PDE4B IC50 (nM)	Reference
4ba	64	251	[26]
Roflumilast	75	-	[26]

Compound 4ba, a pyridazinone derivative bearing a 5-methoxyindole moiety, demonstrates potent PDE4B inhibition with a favorable selectivity profile.[26] X-ray crystallography studies of a related biphenyl pyridazinone derivative in complex with PDE4D have provided valuable structural insights, showing the pyridazinone scaffold forming a hydrogen bond with a conserved glutamine residue in the active site.[27][10]

Signaling Pathway: PDE4 Inhibition and cAMP Signaling



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Caption: PDE4 inhibition elevates cAMP levels, leading to anti-inflammatory effects.

Cardiovascular Applications

Pyridazinone derivatives have a long history in cardiovascular drug discovery, with many compounds exhibiting potent antihypertensive and vasodilatory effects.[28][29] Some derivatives act as positive inotropic agents by inhibiting phosphodiesterase III (PDE3).[4]

Table 4: Antihypertensive Activity of Pyridazinone Derivatives

Compound	Dose	% Reduction in Mean Arterial Blood Pressure	Reference
vj8	25 mg/kg	Highly Significant	[30]
vj12	25 mg/kg	Highly Significant	[30]
Hydralazine	10 mg/kg	Significant	[30]

In vivo studies in rats have demonstrated the significant blood pressure-lowering effects of certain 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives.[29][30]

In Vivo Efficacy, Pharmacokinetics, and Clinical Landscape

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Several pyridazinone-based compounds have demonstrated promising activity in preclinical animal models.

- Anticancer: A pyrazolo[3,4-d]pyridazinone derivative showed a tumor growth inhibition of 91.6% in an NCI-H1581 xenograft model at a dose of 50 mg/kg.[28]
- Anti-inflammatory: Pyridazinone-based COX-2 inhibitors have shown anti-inflammatory effects comparable to indomethacin and celecoxib in rat paw edema assays, with improved gastric safety profiles.[20]

- Antihypertensive: As noted previously, several pyridazinone derivatives have demonstrated significant reductions in mean arterial blood pressure in rodent models.[28][29][30]

Pharmacokinetic (ADME) and Toxicity (Tox) Considerations:

The drug-like properties of pyridazinone derivatives are highly tunable through chemical modification. In silico and in vitro ADME studies are crucial for optimizing parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions.[7][23][31] While some pyridazinone scaffolds have shown favorable ADME profiles, careful optimization is often required to mitigate potential liabilities such as hepatotoxicity or off-target effects.[23] In vivo toxicity studies in murine models have shown that some pyridazinone derivatives are well-tolerated at therapeutic doses, with no significant changes in weight or organ histology.[32]

Clinical Significance:

The therapeutic potential of the pyridazinone scaffold is underscored by the number of derivatives that have entered clinical trials or reached the market. Notable examples include:

- Olaparib and Talazoparib: PARP inhibitors approved for the treatment of various cancers, including ovarian and breast cancer.[28]
- Relugolix: A GnRH receptor antagonist approved for the treatment of advanced prostate cancer.[25]
- Deucravacitinib: An allosteric TYK2 inhibitor approved for the treatment of plaque psoriasis.[25]
- Ponalrestat and Zopolrestat: Aldose reductase inhibitors that have been investigated for the treatment of diabetic complications.

Conclusion and Future Directions

The pyridazinone core represents a highly versatile and privileged scaffold in modern drug discovery.[1] Its derivatives have demonstrated a broad spectrum of potent biological activities, and the ease of chemical modification allows for the fine-tuning of their pharmacological properties. The clinical success of several pyridazinone-containing drugs validates this scaffold as a valuable starting point for the development of novel therapeutics.

Future research will likely focus on the development of pyridazinone derivatives with improved target selectivity and optimized ADME/Tox profiles. The exploration of novel therapeutic applications and the use of advanced drug design strategies, such as fragment-based design and proteolysis-targeting chimeras (PROTACs), will undoubtedly continue to expand the medicinal chemistry landscape of this remarkable "wonder nucleus."

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